molecular formula C8H16I2 B14288480 Octane, 2,2-diiodo- CAS No. 114474-50-9

Octane, 2,2-diiodo-

Cat. No.: B14288480
CAS No.: 114474-50-9
M. Wt: 366.02 g/mol
InChI Key: FOEWYFAGIGYPME-UHFFFAOYSA-N
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Description

The compound "Octane, 2,2-diiodo-" (C₈H₁₆I₂) features two iodine atoms substituted at the second carbon of an octane backbone. These comparisons highlight the influence of substituent type, branching, and structural rigidity on physicochemical properties like solubility, chromatographic behavior, and octane number. Below, we analyze these relationships using the available data.

Properties

IUPAC Name

2,2-diiodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16I2/c1-3-4-5-6-7-8(2,9)10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEWYFAGIGYPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471116
Record name Octane, 2,2-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114474-50-9
Record name Octane, 2,2-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octane, 2,2-diiodo- typically involves the iodination of octane. One common method is the reaction of octane with iodine in the presence of a catalyst such as red phosphorus. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine atoms at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of Octane, 2,2-diiodo- may involve large-scale iodination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Octane, 2,2-diiodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form octane or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of iodinated alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products:

    Substitution: Products include various iodinated derivatives depending on the substituent introduced.

    Reduction: The major product is octane.

    Oxidation: Products include iodinated alcohols and ketones.

Scientific Research Applications

Chemistry: Octane, 2,2-diiodo- is used as a reagent in organic synthesis to introduce iodine atoms into other molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, iodinated compounds are often used as radiolabels for imaging and diagnostic purposes. Octane, 2,2-diiodo- can be used to synthesize radiolabeled compounds for medical imaging.

Industry: The compound is used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Octane, 2,2-diiodo- involves its ability to undergo various chemical reactions due to the presence of iodine atoms. The iodine atoms can participate in electrophilic and nucleophilic reactions, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

2,2-Dimethyloctane (C₁₀H₂₂)

Structural and Chromatographic Properties

  • Molecular Formula : C₁₀H₂₂; CAS : 15869-87-1 .
  • Chromatographic Retention Indices :
Column Type Retention Index Temperature Program Reference
OV-101 900 Isothermal (70°C) Heinzen et al. (1999)
DB-1 905 Ramped (50–250°C) Laub & Purnell (1988)
Petrocol DH-100 910 Isothermal (100°C) Lubeck & Sutton (1983)

This branched isomer demonstrates distinct retention behavior depending on column polarity and temperature, critical for analytical identification .

Branching and Octane Number Implications While data for 2,2-dimethyloctane’s octane number is unavailable, confirms that branching in paraffins (e.g., 2,2-dimethylbutane vs. linear hexane) drastically increases octane numbers (92 vs. 25) . By analogy, 2,2-dimethyloctane likely exhibits superior antiknock properties compared to linear octane isomers.

Bicyclo[2.2.2]octane Derivatives

Solubility Modulation via Substituent Replacement

  • In Imatinib analogs, replacing a para-substituted phenyl ring with a bicyclo[2.2.2]octane skeleton reduced water solubility from 351 µM to 113 µM. Conversely, 2-oxabicyclo[2.2.2]octane restored solubility to 389 µM, surpassing the original compound .
  • Key Insight : Structural rigidity and polar oxygen incorporation enhance solubility, suggesting that halogenated (e.g., iodinated) bicyclo derivatives may further alter hydrophobicity and bioavailability.
Hexane Isomers and Isomerization

underscores the importance of branching in fuel optimization:

Compound Octane Number
Linear hexane 25
2,2-dimethylbutane 92

This trend implies that branched isomers like 2,2-dimethyloctane would similarly outperform linear counterparts in fuel applications. However, iodine’s electron-withdrawing effects in 2,2-diiodo-octane could reduce thermal stability, complicating combustion efficiency.

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